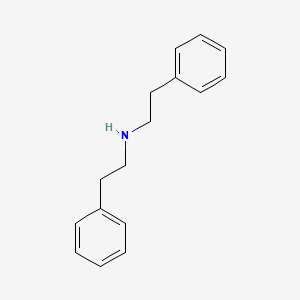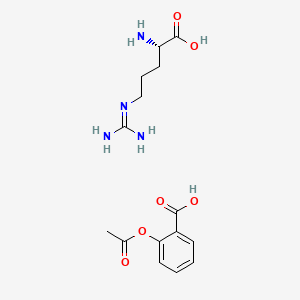
L-Arginine acetylsalicylate
Descripción general
Descripción
L-Arginine acetylsalicylate combines L-Arginine, a key amino acid in nitric oxide (NO) synthesis, with acetylsalicylic acid, known for its use in cardiovascular disease prevention. The interaction and modification of L-Arginine with acetylsalicylic acid may influence its biological activities, especially regarding NO production and cardiovascular effects.
Synthesis Analysis
The synthesis of L-Arginine derivatives, including acetylsalicylate forms, involves chemical reactions that attach the acetylsalicylic acid moiety to the L-Arginine molecule. This process could potentially alter the molecule's ability to be utilized in NO synthesis, a critical pathway in cardiovascular health and disease.
Molecular Structure Analysis
L-Arginine is a semi-essential amino acid with a side chain ending in a guanidinium group, which is essential for its role as a precursor to NO, a potent vasodilator. The addition of an acetylsalicylate group would introduce additional functional groups, potentially affecting its interaction with enzymes like nitric oxide synthase (NOS).
Chemical Reactions and Properties
L-Arginine participates in various chemical reactions in the body, notably as a substrate for NOS, producing NO. The introduction of an acetylsalicylate group could influence these reactions, especially concerning NO production and the molecule's overall bioavailability and reactivity.
Physical Properties Analysis
The physical properties of L-Arginine acetylsalicylate, such as solubility, stability, and melting point, would be influenced by the acetylsalicylate modification. These properties are crucial for its absorption, distribution, and mechanism of action within the body.
Chemical Properties Analysis
The chemical properties of L-Arginine acetylsalicylate, including reactivity with other molecules, pH sensitivity, and the potential for hydrolysis or other degradation reactions, determine its suitability and safety as a therapeutic agent. The acetylsalicylate group could alter the molecule's behavior in the physiological environment, affecting its therapeutic potential and interactions with other biochemical pathways.
For more in-depth research and analysis on L-Arginine and its potential implications in cardiovascular and other diseases, the following papers provide valuable insights:
- Benefits and mechanisms of actions of L-Arginine in cardiovascular disorders (Sudar-Milovanovic et al., 2015)
- Anti-aging and health benefits of L-Arginine (Gad, 2010)
- L-Arginine's role in nitric oxide synthesis and its potential in therapeutic applications (Jorens, Vermeire, & Herman, 1993)
Aplicaciones Científicas De Investigación
Nitric Oxide Synthesis and Gastric Mucosal Protection
- Role in Gastric Mucosal Injury : L-Arginine acetylsalicylate plays a role in mitigating gastric mucosal injury induced by acetylsalicylic acid (aspirin). It is found that L-Arginine decreases gastric mucosal injury, highlighting its protective effects (Yağmurca et al., 2009).
Impact on Endothelial Function
- Regulation of Vascular Tone : L-Arginine is crucial in the regulation of endothelial function and vascular tone. It affects conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus through its role in arginine supplementation (Gambardella et al., 2020).
Protein Metabolism and Wound Healing
- Influence on Protein Metabolism : L-Arginine supplementation positively affects protein metabolism in skin wounds and muscles, acting independently of nitric oxide production (Zhang, Chinkes, Wolfe, 2008).
Cardiovascular Applications
- Cardiovascular Disease Treatment : L-Arginine is studied for its potential in treating cardiovascular diseases. However, its effectiveness and safety, especially post-myocardial infarction, require cautious evaluation (Schulman et al., 2006).
Anti-Aging and Health Benefits
- Anti-Aging and Health Promotion : L-Arginine shows potential in reducing the risk of various diseases and improving health conditions, including immune response and gastric hyperacidity, demonstrating significant anti-aging benefits (Gad, 2010).
Dental Health Implications
- Role in Dental Health : L-Arginine can modify the exopolysaccharide matrix in oral biofilms, disrupting Streptococcus mutans outgrowth and influencing dental caries dynamics (He et al., 2016).
Propiedades
IUPAC Name |
2-acetyloxybenzoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-5H,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXXGQLMXDIPQA-VWMHFEHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885678 | |
| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine acetylsalicylate | |
CAS RN |
37466-21-0, 54161-23-8 | |
| Record name | Aspirin arginine salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspirin arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037466210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(acetyloxy)-, compd. with L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054161238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arginine monoacetylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FES8WRA60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)
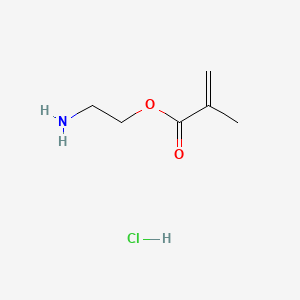
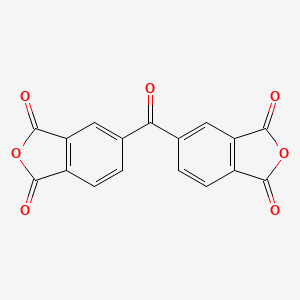
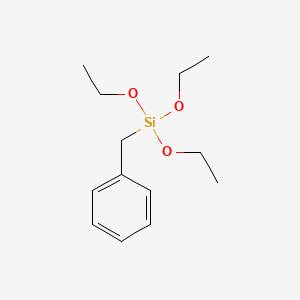
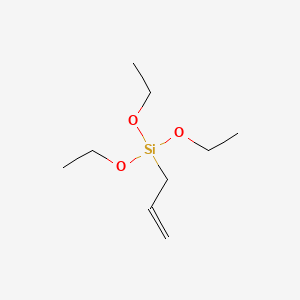
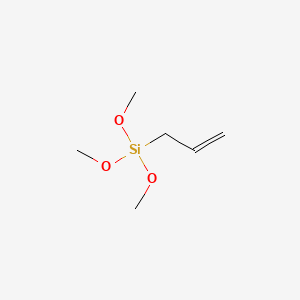
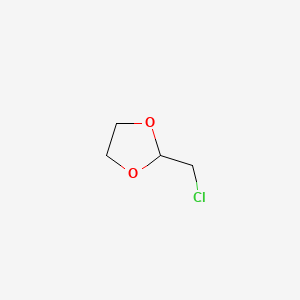
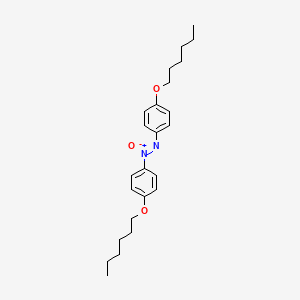
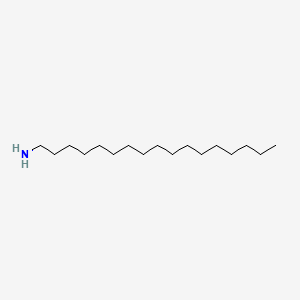
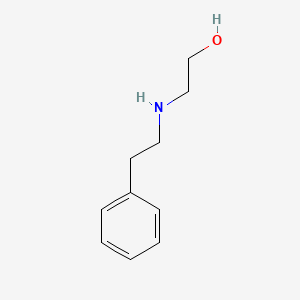
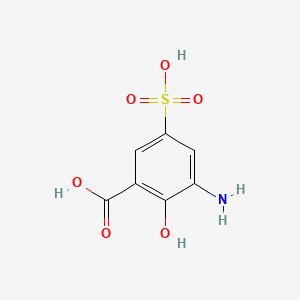
![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)
